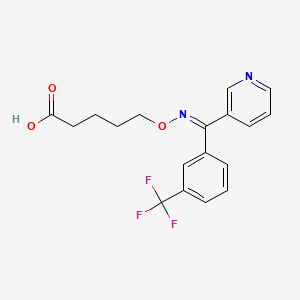

Ridogrel

描述

属性

IUPAC Name |

5-[(E)-[pyridin-3-yl-[3-(trifluoromethyl)phenyl]methylidene]amino]oxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O3/c19-18(20,21)15-7-3-5-13(11-15)17(14-6-4-9-22-12-14)23-26-10-2-1-8-16(24)25/h3-7,9,11-12H,1-2,8,10H2,(H,24,25)/b23-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLLPUTYLZIKEGF-HAVVHWLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=NOCCCCC(=O)O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)/C(=N\OCCCCC(=O)O)/C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90872935 | |

| Record name | Ridogrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ridogrel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015338 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

8.39e-03 g/L | |

| Record name | Ridogrel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015338 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

110140-89-1 | |

| Record name | Ridogrel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110140-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ridogrel [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110140891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ridogrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01207 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ridogrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIDOGREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QTS5QOO42O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ridogrel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015338 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Role of Ridogrel in the Prevention of Arterial Thrombosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arterial thrombosis, the formation of a blood clot within an artery, is a primary cause of major adverse cardiovascular events, including myocardial infarction and stroke. Platelet activation and aggregation are central to the pathophysiology of arterial thrombosis. Ridogrel, a dual-action antiplatelet agent, presents a unique therapeutic approach by simultaneously inhibiting thromboxane A2 (TXA2) synthesis and antagonizing the thromboxane A2/prostaglandin endoperoxide (TP) receptor. This technical guide provides an in-depth analysis of this compound's mechanism of action, its efficacy in preventing arterial thrombosis based on preclinical and clinical data, and detailed experimental protocols for its evaluation.

Introduction

Thromboxane A2, predominantly produced by activated platelets from arachidonic acid, is a potent vasoconstrictor and a powerful promoter of platelet aggregation.[1] The synthesis of TXA2 is a critical step in the amplification of the thrombotic response. Consequently, inhibition of the TXA2 pathway has been a cornerstone of antiplatelet therapy. This compound distinguishes itself from other antiplatelet agents, such as aspirin, through its dual mechanism of action.[2] While aspirin irreversibly inhibits cyclooxygenase-1 (COX-1), thereby blocking the production of both pro-aggregatory TXA2 and anti-aggregatory prostacyclin, this compound specifically targets thromboxane synthase, shunting the prostaglandin endoperoxide precursors towards the synthesis of prostacyclin, and also blocks the TP receptor, preventing the action of any remaining TXA2.[3] This targeted approach is hypothesized to offer a more potent and potentially safer antiplatelet effect.

Mechanism of Action

This compound's antithrombotic effect is achieved through a two-pronged attack on the thromboxane A2 pathway:

-

Thromboxane A2 Synthase Inhibition: this compound is a potent and selective inhibitor of thromboxane A2 synthase, the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to TXA2. This inhibition significantly reduces the production of TXA2 in platelets.[1]

-

Thromboxane A2/Prostaglandin Endoperoxide (TP) Receptor Antagonism: this compound also acts as a competitive antagonist of the TP receptor.[3] This action blocks the effects of any residual TXA2 and other prostanoids that can activate this receptor, further preventing platelet activation and aggregation.

This dual mechanism is believed to offer a synergistic antiplatelet effect. By inhibiting TXA2 synthesis, this compound not only reduces a key pro-thrombotic signal but also redirects the metabolic pathway of prostaglandin endoperoxides towards the production of prostacyclin (PGI2) by endothelial cells, a potent inhibitor of platelet aggregation and a vasodilator.[4]

Below is a diagram illustrating the signaling pathway of arachidonic acid and the points of intervention for aspirin and this compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Randomized trial of this compound, a combined thromboxane A2 synthase inhibitor and thromboxane A2/prostaglandin endoperoxide receptor antagonist, versus aspirin as adjunct to thrombolysis in patients with acute myocardial infarction. The this compound Versus Aspirin Patency Trial (RAPT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and pharmacodynamics of terbogrel, a combined thromboxane A2 receptor and synthase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synergistic antiplatelet effect of this compound, a combined thromboxane receptor antagonist and thromboxane synthase inhibitor, and UDCG-212, a cAMP-phosphodiesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Ridogrel's effect on thromboxane B2 and prostaglandin levels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of Ridogrel, a dual-action molecule that functions as both a thromboxane A2 synthase inhibitor and a thromboxane A2/prostaglandin endoperoxide receptor antagonist. The following sections detail the quantitative effects of this compound on key eicosanoids, the experimental methodologies used to ascertain these effects, and visual representations of the underlying biochemical pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its influence on the arachidonic acid cascade. By selectively inhibiting thromboxane A2 synthase, it curtails the conversion of prostaglandin H2 (PGH2) into thromboxane A2 (TXA2), a potent vasoconstrictor and platelet aggregator. Concurrently, this compound blocks the thromboxane A2/prostaglandin endoperoxide (TP) receptors, preventing the binding of any residual TXA2 and its precursor, PGH2. This dual mechanism leads to a significant reduction in thromboxane-mediated signaling while redirecting the metabolic flux of PGH2 towards the synthesis of other prostaglandins, such as prostacyclin (PGI2) and prostaglandin E2 (PGE2).

Quantitative Effects on Thromboxane B2 and Prostaglandin Levels

The administration of this compound leads to significant and measurable changes in the levels of thromboxane B2 (TXB2), the stable, inactive metabolite of TXA2, and various prostaglandins. The following tables summarize the quantitative data from key studies.

| Parameter Measured | Subject Population | This compound Dosage | Key Findings | Reference |

| Serum Thromboxane B2 (TXB2) | Patients with peripheral arterial disease | 300 mg twice daily for 2.5 days | Significantly lower serum TXB2 levels compared to placebo. | [1] |

| Urinary Thromboxane B2 (TXB2) | Patients with peripheral arterial disease | 300 mg twice daily for 2.5 days | Significantly lower urinary immunoreactive TXB2 levels compared to placebo. | [1] |

| Urinary 11-dehydro-Thromboxane B2 | Patients with peripheral arterial disease | 300 mg twice daily for 2.5 days | Significantly lower urinary 11-dehydro-TXB2 excretion compared to placebo. | [1] |

| Serum Prostaglandin E2 (PGE2) | Patients with peripheral arterial disease | 300 mg twice daily for 2.5 days | Significantly higher serum PGE2 levels compared to placebo. | [1] |

| Serum 6-keto-Prostaglandin F1α | Patients with peripheral arterial disease | 300 mg twice daily for 2.5 days | Significantly higher serum 6-keto-PGF1α levels compared to placebo. | [1] |

| Rectal Mucosal Thromboxane B2 | Patients with active ulcerative colitis | Not specified | Mean rectal mucosal TXB2 release was reduced to 86% of pre-treatment levels. | [2] |

| Ex vivo Serum Thromboxane B2 | Spontaneously hypertensive rats | 5 to 125 mg/kg (single dose) | Dose-dependently reduced up to 95%. | [3] |

| Ex vivo Whole Blood Thromboxane B2 | Human whole blood (in vitro) | Not specified | >99% inhibition of TXB2 production. | [4] |

| Ex vivo Whole Blood Prostaglandin E2 | Human whole blood (in vitro) | Not specified | Largely increased. | [4] |

| Ex vivo Whole Blood Prostaglandin F2α | Human whole blood (in vitro) | Not specified | Largely increased. | [4] |

| Ex vivo Whole Blood Prostaglandin D2 | Human whole blood (in vitro) | Not specified | Measured, but quantitative change not specified. | [5] |

Experimental Protocols

The quantification of eicosanoids in biological matrices is a complex process requiring sensitive and specific analytical methods. The primary techniques employed in the cited studies include Radioimmunoassay (RIA) and Gas Chromatography-Mass Spectrometry (GC-MS).

Radioimmunoassay (RIA) for Thromboxane B2 and Prostaglandins

RIA is a competitive binding assay that utilizes the high specificity of antibodies to measure the concentration of an analyte.

Principle: A known quantity of a radiolabeled version of the analyte (e.g., ³H-TXB2 or ¹²⁵I-PGE2) competes with the unlabeled analyte in the sample for a limited number of binding sites on a specific antibody. After incubation, the antibody-bound fraction is separated from the unbound fraction, and the radioactivity of the bound fraction is measured. The concentration of the unlabeled analyte in the sample is inversely proportional to the measured radioactivity and is determined by comparison with a standard curve.

Generalized Protocol:

-

Sample Collection and Preparation:

-

Blood is collected in tubes containing an anticoagulant (e.g., EDTA) and an cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo eicosanoid formation.

-

Plasma is separated by centrifugation at low temperatures.

-

Urine samples are collected and stabilized.

-

-

Extraction:

-

Eicosanoids are extracted from the biological matrix using a solid-phase extraction (SPE) column (e.g., C18) or liquid-liquid extraction with an organic solvent.[6]

-

-

Immunoassay:

-

The extracted sample is incubated with a specific primary antibody and a known amount of the corresponding radiolabeled eicosanoid.

-

A secondary antibody (e.g., anti-rabbit IgG) is often used to precipitate the primary antibody-antigen complex.

-

-

Separation and Counting:

-

The bound and free radiolabeled antigens are separated, typically by centrifugation.

-

The radioactivity of the bound pellet is measured using a scintillation counter.

-

-

Quantification:

-

A standard curve is generated using known concentrations of the unlabeled eicosanoid.

-

The concentration of the eicosanoid in the sample is interpolated from the standard curve.

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Eicosanoid Profiling

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.

Principle: The sample is first subjected to a series of chemical modifications (derivatization) to make the eicosanoids volatile. The derivatized sample is then injected into the gas chromatograph, where the different eicosanoids are separated based on their boiling points and interactions with the stationary phase of the column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification and quantification.

Generalized Protocol:

-

Sample Preparation and Extraction:

-

Similar to RIA, samples are collected and processed to prevent artificial eicosanoid generation.

-

Internal standards (stable isotope-labeled versions of the analytes) are added to the sample for accurate quantification.

-

Eicosanoids are extracted using SPE.

-

-

Derivatization:

-

The extracted eicosanoids are converted into volatile derivatives. A common method involves the formation of methoxime-pentafluorobenzyl esters-trimethylsilyl ethers.[5]

-

-

GC-MS Analysis:

-

The derivatized sample is injected into the GC-MS system.

-

The gas chromatograph separates the different eicosanoid derivatives.

-

The mass spectrometer detects and fragments the eluting compounds.

-

-

Data Analysis:

-

The eicosanoids are identified based on their retention times and mass spectra.

-

Quantification is achieved by comparing the peak area of the endogenous eicosanoid to that of its corresponding internal standard.

-

Visualizations

Signaling Pathways

Caption: Arachidonic acid cascade and this compound's dual mechanism of action.

Experimental Workflow

Caption: Generalized experimental workflow for eicosanoid measurement.

References

- 1. Synergistic antiplatelet effect of this compound, a combined thromboxane receptor antagonist and thromboxane synthase inhibitor, and UDCG-212, a cAMP-phosphodiesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. forensicresources.org [forensicresources.org]

- 3. shimadzu.com [shimadzu.com]

- 4. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 5. Production of thromboxane and prostaglandins in human blood in the presence of thromboxane synthase inhibitors: a comparison of RIA and GC/MS determinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radioimmunoassay measurement of prostaglandins E2 and F2alpha in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of Ridogrel in Preclinical Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ridogrel is a potent and specific inhibitor of thromboxane A2 (TXA2) synthase, as well as a prostaglandin endoperoxide receptor antagonist. This dual mechanism of action confers upon it a unique pharmacological profile, positioning it as a compound of interest in the landscape of antiplatelet and antithrombotic therapies. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound as elucidated through key preclinical studies. It is intended to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in the study of thrombosis, hemostasis, and related cardiovascular pathologies.

Core Mechanism of Action

This compound's primary pharmacological activity stems from its ability to modulate the arachidonic acid cascade at two critical junctures. Firstly, it inhibits thromboxane A2 synthase, the enzyme responsible for the conversion of prostaglandin H2 (PGH2) into thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation. Secondly, it competitively antagonizes the thromboxane A2/prostaglandin endoperoxide (TP) receptor, thereby preventing the pro-aggregatory and vasoconstrictive effects of any residual thromboxane A2 and other prostaglandin endoperoxides.

This dual action not only curtails the primary pathway of platelet activation but also potentially redirects prostaglandin metabolism towards the synthesis of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data from various preclinical studies, providing insights into the potency and efficacy of this compound in different experimental settings.

In Vitro Efficacy

| Parameter | Species/System | Value | Reference |

| TXA2/PG-END Receptor Binding Affinity (IC50) | Human Platelets | 5.2 µM | [1] |

| Inhibition of U46619-induced Platelet Aggregation (ED50) | Human Platelets | 27 µM | [1] |

| Inhibition of Collagen-induced Platelet Aggregation (ED50) | Human Platelets | 4.7 µM | [1] |

In Vivo Efficacy

| Animal Model | Dosage | Effect | Reference |

| Spontaneously Hypertensive Stroke-Prone Rats | 5 to 125 mg/kg (single dose) | Dose-dependent reduction of ex vivo serum thromboxane B2 (up to 95%) | [2] |

| Spontaneously Hypertensive Stroke-Prone Rats | 3 to 25 mg/kg/day (7 days) | Antihypertensive effect | [2] |

| Canine Model of Coronary Thrombosis | Not specified | Enhanced and sustained recanalization of platelet-rich arterial thrombosis when co-administered with rt-PA |

Key Preclinical Studies and Experimental Protocols

Thromboxane Synthase Inhibition and TP Receptor Antagonism in Spontaneously Hypertensive Stroke-Prone Rats

This study aimed to evaluate the in vivo effects of this compound on thromboxane synthesis and blood pressure.

Experimental Protocol:

-

Animal Model: Spontaneously Hypertensive Stroke-Prone Rats (SHR-SP).

-

Drug Administration: Single oral doses of this compound (ranging from 5 to 125 mg/kg) or repeated oral dosing (3 to 25 mg/kg/day) for seven days.

-

Sample Collection: Blood samples were collected for the measurement of ex vivo serum thromboxane B2 (TXB2) levels.

-

Pharmacodynamic Endpoints:

-

Measurement of serum TXB2 levels using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Monitoring of systolic blood pressure using the tail-cuff method.

-

-

Key Findings: Single doses of this compound led to a dose-dependent reduction in serum TXB2 levels, with a maximum inhibition of up to 95%.[2] Repeated dosing resulted in a significant antihypertensive effect.[2]

In Vitro Platelet Aggregation and Receptor Binding Studies

These studies were designed to quantify the inhibitory effects of this compound on platelet function and its binding affinity to the TP receptor.

Experimental Protocol:

-

Platelet Preparation: Platelet-rich plasma (PRP) was obtained from whole blood collected from human volunteers.

-

Platelet Aggregation Assay:

-

PRP was treated with varying concentrations of this compound.

-

Platelet aggregation was induced by the addition of agonists such as U46619 (a stable TXA2 mimetic) or collagen.

-

The change in light transmittance through the PRP suspension was measured using an aggregometer to quantify the extent of platelet aggregation.

-

ED50 values were calculated from the dose-response curves.

-

-

Receptor Binding Assay:

-

Intact human platelets were used.

-

The binding affinity of this compound to the TXA2/PG-END receptor was determined by its ability to displace a radiolabeled ligand (e.g., [3H]SQ29548).

-

IC50 values were determined from the competitive binding curves.[1]

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Dual Action

Caption: Dual mechanism of action of this compound.

Experimental Workflow for In Vivo Evaluation of Antiplatelet Activity

References

The Discovery and Initial Synthesis of Ridogrel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ridogrel, identified by the code R 68070, is a pioneering dual-action antiplatelet agent, distinguished by its combined activity as a thromboxane A2 (TXA2) synthase inhibitor and a thromboxane A2/prostaglandin endoperoxide (TXA2/PGH2) receptor antagonist.[1][2] Developed by Janssen Research Foundation in Belgium, its unique mechanism of action offered a promising alternative to existing antiplatelet therapies by not only preventing the formation of the pro-aggregatory and vasoconstrictive TXA2 but also blocking the action of any residual TXA2 and its precursor, PGH2, at the receptor level.[1][3] This guide provides an in-depth technical overview of the discovery and initial synthesis of this compound, detailing its pharmacological profile, the experimental protocols used in its early evaluation, and a plausible synthetic route based on available chemical literature.

Discovery and Pharmacological Profile

The initial biochemical profile of this compound was extensively detailed in a seminal 1989 publication in Thrombosis and Haemostasis by F. De Clerck and colleagues from the Janssen Research Foundation.[1] Their work established this compound as a potent and specific inhibitor of TXA2 synthase and a competitive antagonist of the TXA2/PGH2 receptor.

Quantitative Analysis of In Vitro Activity

The in vitro efficacy of this compound was determined through a series of assays using human platelet-rich plasma (P.R.P.) and washed platelet suspensions. The key quantitative data from these initial studies are summarized in the tables below.

| Parameter | Agonist | IC50 (M) | Reference |

| Thromboxane B2 (TXB2) Production | Arachidonic Acid (10 µM) | 1.1 x 10⁻⁸ | [1] |

| Collagen (2 µg/mL) | 2.9 x 10⁻⁸ | [1] | |

| Platelet Aggregation | U46619 (a TXA2 mimetic) | 3.8 x 10⁻⁶ | [1] |

| Collagen (2 µg/mL) | 4.0 x 10⁻⁶ | [1] | |

| Arachidonic Acid (10 µM) | 1.8 x 10⁻⁸ | [1] |

Table 1: In Vitro Inhibitory and Antagonistic Activity of this compound

| Enzyme/Receptor | Action | Specificity |

| Thromboxane A2 Synthase | Inhibition | Highly specific; does not significantly affect cyclooxygenase or prostacyclin synthase. |

| TXA2/PGH2 Receptor | Antagonism | Competitive antagonist against the stable TXA2 mimetic U46619. |

Table 2: Mechanism of Action of this compound

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial pharmacological profiling of this compound.

Preparation of Platelet Suspensions

-

Platelet-Rich Plasma (P.R.P.): Human venous blood was collected into 1/10 volume of 3.13% trisodium citrate. P.R.P. was prepared by centrifugation at 150 x g for 15 minutes at room temperature.

-

Washed Platelets: P.R.P. was acidified to pH 6.5 with 0.15 M citric acid and centrifuged at 800 x g for 10 minutes. The platelet pellet was resuspended in a buffered salt solution and the washing procedure was repeated. The final platelet pellet was resuspended in a Tyrode's buffer (pH 7.4) containing 0.2% bovine serum albumin.

Measurement of Thromboxane B2 Production

-

Washed human platelets were incubated with various concentrations of this compound or vehicle for 10 minutes at 37°C.

-

Thromboxane synthesis was initiated by the addition of arachidonic acid or collagen.

-

After a 5-minute incubation, the reaction was stopped by the addition of indomethacin and cooling on ice.

-

The samples were centrifuged, and the supernatant was collected.

-

Thromboxane B2 (the stable metabolite of TXA2) levels were quantified using a specific radioimmunoassay.

Platelet Aggregation Assays

-

Platelet aggregation was monitored turbidimetrically in P.R.P. using a platelet aggregometer.

-

P.R.P. was pre-incubated with various concentrations of this compound or vehicle for 10 minutes at 37°C with constant stirring.

-

Aggregation was induced by adding agonists such as U46619, collagen, or arachidonic acid.

-

The change in light transmission was recorded over time, and the maximum aggregation response was determined.

Signaling Pathway of this compound's Dual Action

The dual mechanism of this compound interrupts the arachidonic acid cascade at two critical points, leading to a potent antiplatelet effect.

Caption: Dual inhibitory action of this compound on the arachidonic acid cascade.

Initial Synthesis of this compound

Proposed Synthetic Workflow

The synthesis would likely involve the preparation of two key intermediates: a substituted pyridine moiety and a butenoic acid derivative, followed by their condensation.

Caption: A plausible synthetic workflow for the preparation of this compound.

General Synthetic Procedures (Hypothesized)

Step 1: Synthesis of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde

-

Nucleophilic Substitution: 4-(Bromomethyl)benzonitrile is reacted with imidazole in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) to yield 4-(1H-imidazol-1-ylmethyl)benzonitrile.

-

Nitrile Reduction: The resulting nitrile is then selectively reduced to the corresponding aldehyde using a reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperature.

Step 2: Synthesis of the Pyridine-Butenoic Acid Side Chain

-

Activation of Pyridine-4-acetic acid: Pyridine-4-acetic acid is likely activated, for instance, by conversion to its ethyl ester.

-

Condensation: The activated pyridine derivative is then condensed with a suitable C2-synthon, such as ethyl formate, in the presence of a strong base to form an enolate, which is then further reacted to introduce the butenoic acid moiety. A Knoevenagel-Doebner condensation or a similar reaction could be employed.

Step 3: Final Condensation

-

The aldehyde from Step 1 and the pyridine-butenoic acid derivative from Step 2 are condensed under conditions that favor the formation of the ylidene bond, likely with subsequent hydrolysis of an ester to the final carboxylic acid.

Conclusion

This compound emerged from the Janssen Research Foundation as a novel antiplatelet agent with a unique dual mechanism of action, potently inhibiting thromboxane A2 synthesis and antagonizing its receptor. The initial in vitro studies meticulously characterized its pharmacological profile, establishing a foundation for its further development. While the precise, originally documented synthetic pathway is not widely published, a plausible and efficient synthesis can be conceived based on established chemical transformations. This technical guide provides a comprehensive overview of the foundational scientific work that introduced this compound to the field of cardiovascular drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Randomized trial of this compound, a combined thromboxane A2 synthase inhibitor and thromboxane A2/prostaglandin endoperoxide receptor antagonist, versus aspirin as adjunct to thrombolysis in patients with acute myocardial infarction. The this compound Versus Aspirin Patency Trial (RAPT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors - Google Patents [patents.google.com]

Ridogrel: A Dual-Action Antiplatelet Agent for Cardiovascular Disease

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Ridogrel is a potent antiplatelet agent with a unique dual mechanism of action, functioning as both a thromboxane A2 synthase inhibitor and a thromboxane A2/prostaglandin endoperoxide (TXA2/PG-END) receptor antagonist. This dual activity offers a comprehensive blockade of the thromboxane A2 pathway, a critical mediator of platelet activation and aggregation in the pathophysiology of cardiovascular disease. This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the associated signaling pathways.

Mechanism of Action

This compound's primary therapeutic effect lies in its ability to modulate the arachidonic acid cascade, specifically targeting the production and action of thromboxane A2 (TXA2).[1]

-

Thromboxane A2 Synthase Inhibition: this compound inhibits the enzyme thromboxane A2 synthase, which is responsible for the conversion of prostaglandin H2 (PGH2) to TXA2 in activated platelets.[1] This action directly reduces the local concentration of this potent pro-aggregatory and vasoconstrictive agent.

-

TXA2/PG-END Receptor Antagonism: Simultaneously, this compound competitively blocks the TXA2/PG-END receptor, preventing the binding of any remaining TXA2 and other prostanoid precursors like PGH2.[1][2] This receptor antagonism further attenuates the downstream signaling that leads to platelet activation.

By inhibiting both the synthesis and the receptor-mediated signaling of TXA2, this compound effectively blunts a key amplification loop in platelet aggregation, making it a potentially more effective antiplatelet agent than drugs with a single mechanism of action, such as aspirin.[1]

Quantitative Data

The following tables summarize key quantitative data from various studies on this compound, providing insights into its potency and clinical efficacy.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Description | Reference(s) |

| IC50 (TXA2/PG-END Receptor Antagonism) | 5.2 µM | Concentration of this compound required to inhibit 50% of specific ligand binding to the TXA2/PG-END receptor on intact human platelets. | [2] |

| ED50 (U46619-induced Platelet Aggregation) | 27 µM | Effective dose of this compound required to inhibit 50% of platelet aggregation induced by the TXA2 mimetic U46619. | [2] |

| ED50 (Collagen-induced Platelet Aggregation) | 4.7 µM | Effective dose of this compound required to inhibit 50% of platelet aggregation induced by collagen. | [2] |

Table 2: Clinical Outcomes from the this compound Versus Aspirin Patency Trial (RAPT)

The RAPT study was a randomized trial comparing this compound with aspirin as an adjunct to thrombolysis with streptokinase in patients with acute myocardial infarction.

| Clinical Endpoint | This compound (n=453) | Aspirin (n=454) | P-value |

| Coronary Patency (TIMI grades 2 or 3) | 72.2% | 75.5% | NS |

| New Ischemic Events (Reinfarction, Recurrent Angina, Ischemic Stroke) | 13% | 19% | < .025 |

| Major Bleeding Complications | Similar in both groups | Similar in both groups | NS |

| Hemorrhagic Stroke | No excess | No excess | NS |

NS: Not Significant

Signaling Pathways

This compound's dual-action mechanism interrupts the thromboxane A2 signaling pathway at two critical points. The following diagram illustrates this pathway and the points of intervention by this compound.

Caption: this compound's dual mechanism of action on the thromboxane A2 signaling pathway.

In addition to direct inhibition, by shunting PGH2 away from TXA2 production, this compound may also promote the synthesis of other prostaglandins, such as prostacyclin (PGI2), which has anti-aggregatory effects by increasing intracellular cyclic AMP (cAMP) levels.[3][4]

Experimental Protocols

The following sections provide an overview of the methodologies for key experiments used to characterize the activity of this compound.

In Vitro Platelet Aggregation Assay

This assay measures the ability of an agent to inhibit platelet aggregation in response to various agonists.

Objective: To determine the dose-dependent effect of this compound on platelet aggregation induced by agonists such as collagen, arachidonic acid, or the TXA2 mimetic U46619.

Methodology:

-

Blood Collection: Whole blood is drawn from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).

-

Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. Platelet-poor plasma (PPP) is prepared by further centrifugation at a higher speed (e.g., 2000 x g for 15 minutes).

-

Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

Incubation with this compound: Aliquots of PRP are pre-incubated with varying concentrations of this compound or vehicle control for a specified time (e.g., 10 minutes) at 37°C.

-

Induction of Aggregation: A platelet agonist (e.g., collagen, arachidonic acid, or U46619) is added to the PRP to induce aggregation.

-

Measurement: Platelet aggregation is monitored using a light transmission aggregometer. The change in light transmittance through the PRP suspension is recorded over time as platelets aggregate.

-

Data Analysis: The maximum percentage of aggregation is determined for each concentration of this compound. The ED50 value is calculated from the dose-response curve.

Thromboxane B2 (TXB2) Measurement

This immunoassay quantifies the stable metabolite of TXA2, providing an indirect measure of TXA2 synthesis.

Objective: To assess the inhibitory effect of this compound on TXA2 synthase activity by measuring TXB2 levels.

Methodology:

-

Sample Collection: Blood samples are collected and allowed to clot at 37°C for a standardized time (e.g., 60 minutes) to induce maximal TXA2 production. Alternatively, PRP can be stimulated with an agonist.

-

Serum/Plasma Preparation: The clotted blood is centrifuged to separate the serum. For PRP studies, the supernatant is collected after stimulation and centrifugation.

-

Immunoassay: TXB2 levels in the serum or supernatant are measured using a competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit according to the manufacturer's instructions.

-

Data Analysis: The concentration of TXB2 is determined by comparing the sample absorbance or radioactivity to a standard curve. The percentage of inhibition by this compound is calculated relative to a vehicle control.

RAPT Clinical Trial Protocol

Objective: To compare the efficacy and safety of this compound with aspirin as adjunctive therapy to streptokinase in patients with acute myocardial infarction.

Study Design: A multicenter, randomized, double-blind, parallel-group trial.

Patient Population: Patients presenting with acute myocardial infarction eligible for thrombolytic therapy with streptokinase.

Treatment Arms:

-

This compound Group: Intravenous loading dose of this compound followed by oral maintenance doses.

-

Aspirin Group: Standard aspirin regimen.

-

Both groups received streptokinase.

Primary Endpoint: Coronary artery patency, assessed by angiography and defined as TIMI (Thrombolysis in Myocardial Infarction) flow grade 2 or 3 in the infarct-related artery at a specified time point post-treatment.

Secondary Endpoints:

-

Incidence of new ischemic events (reinfarction, recurrent angina, ischemic stroke).

-

Major and minor bleeding complications.

-

Mortality.

Statistical Analysis: The primary endpoint was analyzed using appropriate statistical tests for comparing proportions. Secondary endpoints were analyzed using survival analysis and other relevant statistical methods.

Potential Applications and Future Directions

The dual mechanism of action of this compound presents a compelling therapeutic profile for the management of various cardiovascular diseases where platelet activation plays a central role.

-

Acute Coronary Syndromes (ACS): The RAPT trial, while not demonstrating superiority in achieving coronary patency, did show a significant reduction in new ischemic events, suggesting a potential role for this compound in the secondary prevention of thrombotic events in ACS patients.

-

Stroke: By potently inhibiting platelet aggregation, this compound could be investigated for its utility in the prevention of ischemic stroke, particularly in high-risk populations.

-

Peripheral Artery Disease (PAD): Patients with PAD are at an increased risk of thrombotic events. The antiplatelet effects of this compound could be beneficial in this patient population.

Future research should focus on larger clinical trials to definitively establish the clinical benefit of this compound in various cardiovascular settings, potentially in combination with other antithrombotic agents. Further investigation into its effects on other aspects of vascular biology, such as inflammation and endothelial function, may also reveal additional therapeutic applications.

Conclusion

This compound's unique dual inhibition of both thromboxane A2 synthesis and its receptor presents a rational and potent approach to antiplatelet therapy. While further clinical validation is warranted, the existing preclinical and clinical data suggest that this compound holds significant promise as a valuable agent in the armamentarium against cardiovascular disease. This technical guide provides a comprehensive foundation for researchers and drug development professionals to understand and further explore the potential of this intriguing molecule.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Reactome | Thromboxane signalling through TP receptor [reactome.org]

- 4. Inhibition of thromboxane formation in vivo and ex vivo: implications for therapy with platelet inhibitory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the In Vitro Off-Target Profile of Ridogrel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ridogrel is a well-characterized antiplatelet agent with a dual mechanism of action, primarily targeting the thromboxane A2 (TXA2) pathway. It functions as both an inhibitor of thromboxane A2 synthase (TXAS) and an antagonist of the thromboxane A2/prostaglandin endoperoxide receptor (TP receptor).[1][2] This dual action effectively reduces platelet aggregation and has been explored for its therapeutic potential in thrombotic disorders. While its on-target effects are well-documented, a comprehensive understanding of its off-target profile is crucial for a complete safety and efficacy assessment. This technical guide summarizes the known in vitro pharmacology of this compound, provides detailed experimental protocols to investigate its potential off-target effects, and presents signaling pathways and experimental workflows in a clear, visual format.

Introduction to this compound's Mechanism of Action

This compound's primary therapeutic effect stems from its potent and selective modulation of the arachidonic acid cascade, specifically the pathway leading to the synthesis and action of thromboxane A2. Unlike non-steroidal anti-inflammatory drugs (NSAIDs) such as aspirin, which non-selectively inhibit cyclooxygenase (COX) enzymes, this compound targets downstream components of this pathway.[1]

Its dual functionality comprises:

-

Thromboxane A2 Synthase (TXAS) Inhibition: this compound directly inhibits the enzyme responsible for converting prostaglandin H2 (PGH2) into the pro-aggregatory and vasoconstrictive molecule, thromboxane A2.[1]

-

Thromboxane A2/Prostaglandin Endoperoxide (TP) Receptor Antagonism: this compound also blocks the receptor through which TXA2 and its precursor, PGH2, exert their effects on platelets and vascular smooth muscle. It is noteworthy that some studies suggest this compound's antagonism at the TP receptor is relatively weak compared to its potent inhibition of TXAS.

This dual mechanism leads to a significant reduction in the production of thromboxane B2 (TXB2), the stable metabolite of TXA2, and a redirection of PGH2 metabolism towards the synthesis of other prostanoids, notably prostacyclin (PGI2), a potent inhibitor of platelet aggregation and a vasodilator. This shunting of substrate is a key aspect of this compound's pharmacological profile.

Quantitative Analysis of this compound's In Vitro Activity

While extensive public data on a broad off-target panel for this compound is limited, the following table summarizes its known on-target and related in vitro activities. A comprehensive off-target assessment would require further experimental investigation using the protocols outlined in this guide.

| Target/Assay | Effect | Concentration/Value | Citation |

| Platelet Aggregation (Collagen-induced) | Inhibition | Statistically significant at ≥ 10 µM | [3] |

| Platelet Aggregation (Arachidonic Acid-induced) | Inhibition | - | [2] |

| Platelet Aggregation (U46619-induced) | Inhibition | - | [2] |

| Thromboxane B2 Release (from mucosal biopsies) | Reduction | Statistically significant at 10 µM | [3] |

| Prostaglandin E2 Release (from mucosal biopsies) | No significant effect | 10 µM | [3] |

| Platelet cAMP Levels (Arachidonic Acid-stimulated) | Increase | - | [4] |

Key Signaling Pathways and Experimental Workflows

This compound's Impact on the Arachidonic Acid Cascade

The following diagram illustrates the primary mechanism of action of this compound within the arachidonic acid pathway.

Workflow for In Vitro Off-Target Screening

A systematic approach is necessary to characterize the off-target profile of a compound like this compound. The following diagram outlines a typical workflow for such an investigation.

Detailed Experimental Protocols

The following protocols provide a framework for the in vitro evaluation of this compound's on-target and potential off-target activities. These are generalized methods that should be optimized for specific laboratory conditions.

Thromboxane A2 Synthase (TXAS) Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the enzymatic conversion of PGH2 to TXA2 by microsomal preparations containing TXAS. The product, TXA2, is unstable and is rapidly hydrolyzed to the more stable TXB2, which is then quantified by a specific method such as an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Microsomal preparation from human platelets (source of TXAS)

-

Prostaglandin H2 (PGH2) substrate

-

Test compound (this compound) at various concentrations

-

Reaction buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Indomethacin (to inhibit any contaminating COX activity)

-

Stop solution (e.g., a solution containing a chelating agent like EDTA and a reducing agent)

-

TXB2 ELISA kit

Procedure:

-

Prepare serial dilutions of this compound in the reaction buffer.

-

In a microtiter plate, add the reaction buffer, indomethacin, and the microsomal preparation.

-

Add the various concentrations of this compound or vehicle control to the respective wells.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

-

Initiate the reaction by adding the PGH2 substrate to all wells.

-

Incubate the reaction at 37°C for a defined period (e.g., 1-2 minutes).

-

Terminate the reaction by adding the stop solution.

-

Quantify the amount of TXB2 produced in each well using a commercial TXB2 ELISA kit, following the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Thromboxane A2/Prostaglandin Endoperoxide (TP) Receptor Binding Assay

Principle: This is a competitive radioligand binding assay that measures the ability of a test compound to displace a known radiolabeled TP receptor antagonist from its binding site on cell membranes expressing the receptor.

Materials:

-

Cell membranes prepared from a cell line overexpressing the human TP receptor (e.g., HEK293 or CHO cells)

-

Radiolabeled TP receptor antagonist (e.g., [³H]-SQ 29,548)

-

Test compound (this compound) at various concentrations

-

Unlabeled TP receptor antagonist for determining non-specific binding (e.g., high concentration of SQ 29,548)

-

Binding buffer (e.g., Tris-HCl buffer with MgCl₂)

-

Glass fiber filters

-

Scintillation cocktail and a scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the binding buffer.

-

In a 96-well plate, add the cell membrane preparation, the radiolabeled antagonist at a concentration close to its Kd, and either the binding buffer (for total binding), a high concentration of the unlabeled antagonist (for non-specific binding), or various concentrations of this compound.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percentage of inhibition of specific binding for each concentration of this compound.

-

Calculate the IC50 value from a dose-response curve and then determine the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assays

Principle: These assays measure the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes. The activity is typically determined by measuring the production of prostaglandin E2 (PGE2) from arachidonic acid via an ELISA.

Materials:

-

Purified ovine or human COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid substrate

-

Test compound (this compound) at various concentrations

-

Reaction buffer (e.g., Tris-HCl buffer, pH 8.0, containing co-factors like hematin and glutathione)

-

Stop solution (e.g., a mild acid)

-

PGE2 ELISA kit

Procedure:

-

Prepare serial dilutions of this compound in the reaction buffer.

-

In separate microtiter plates for COX-1 and COX-2, add the reaction buffer and the respective enzyme.

-

Add the various concentrations of this compound or vehicle control.

-

Pre-incubate the plates at 37°C for a specified time.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate at 37°C for a defined period.

-

Stop the reaction by adding the stop solution.

-

Quantify the PGE2 produced using a commercial ELISA kit.

-

Calculate the percentage of inhibition for each enzyme at each concentration of this compound.

-

Determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity index (IC50 COX-2 / IC50 COX-1).

Intracellular Cyclic AMP (cAMP) Measurement in Platelets

Principle: This assay quantifies the levels of intracellular cAMP in platelets following treatment with a test compound, often in the presence of an agent that stimulates or inhibits adenylyl cyclase. Competitive immunoassays (e.g., HTRF, LANCE, or ELISA-based) are commonly used for detection.

Materials:

-

Platelet-rich plasma (PRP) or washed platelets from healthy donors

-

Test compound (this compound) at various concentrations

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

-

Adenylyl cyclase activator (e.g., forskolin) or a platelet agonist (e.g., arachidonic acid, thrombin)

-

Lysis buffer

-

Commercial cAMP assay kit (e.g., HTRF, LANCE, or ELISA)

Procedure:

-

Prepare isolated platelets and resuspend them in a suitable buffer.

-

Pre-treat the platelets with a PDE inhibitor (e.g., IBMX) to allow for the accumulation of any newly synthesized cAMP.

-

Add various concentrations of this compound or vehicle control and incubate for a defined period.

-

Stimulate the platelets with an agonist (e.g., arachidonic acid) or an adenylyl cyclase activator (e.g., forskolin). A control without a stimulator should also be included.

-

Incubate for a short period to allow for cAMP production.

-

Stop the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration in the cell lysates using the chosen commercial assay kit.

-

Analyze the data to determine the effect of this compound on basal and stimulated cAMP levels.

Discussion of Potential Off-Target Effects

Based on its mechanism of action and the broader landscape of prostanoid signaling, several potential off-target interactions for this compound could be hypothesized and should be investigated experimentally:

-

Other Prostanoid Receptors: While its primary receptor target is the TP receptor, it is important to assess its activity at other prostanoid receptors, including the prostacyclin receptor (IP), and the prostaglandin D2 (DP), E2 (EP), and F2α (FP) receptors. Cross-reactivity with these receptors could lead to unintended physiological effects.

-

Cyclooxygenase (COX) Enzymes: Although this compound is known to act downstream of COX, it is prudent to confirm its lack of direct inhibitory activity on COX-1 and COX-2 to ensure its selectivity.

-

Phosphodiesterases (PDEs): The observed increase in platelet cAMP levels with this compound treatment is attributed to the redirection of PGH2 metabolism. However, a direct, albeit weaker, inhibitory effect on PDEs cannot be entirely ruled out without experimental confirmation.

A comprehensive in vitro selectivity panel, including a broad range of G-protein coupled receptors, kinases, ion channels, and other enzymes, would provide a more complete picture of this compound's off-target profile.

Conclusion

This compound's well-defined dual mechanism of action on the thromboxane A2 pathway provides a strong rationale for its antiplatelet effects. However, a thorough in vitro investigation of its potential off-target activities is a critical component of a modern drug safety and development program. The experimental protocols detailed in this guide offer a robust framework for researchers and drug development professionals to systematically evaluate the selectivity and potential off-target liabilities of this compound and similar compounds. Such studies are essential for a comprehensive understanding of a drug's pharmacological profile and for predicting its clinical performance.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. [this compound, a new platelet antiaggregant molecule with a double mechanism of action. A pharmacological and clinical profile] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a dual thromboxane synthase inhibitor and receptor antagonist: anti-inflammatory profile in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synergistic antiplatelet effect of this compound, a combined thromboxane receptor antagonist and thromboxane synthase inhibitor, and UDCG-212, a cAMP-phosphodiesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Pathways Modulated by Ridogrel Treatment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ridogrel, a pyridinyl-pentanoic acid derivative, is a potent dual-action antiplatelet agent. It functions as both a thromboxane A2 (TXA2) synthase inhibitor and a thromboxane A2/prostaglandin endoperoxide (TP) receptor antagonist. This dual mechanism of action allows this compound to effectively modulate the arachidonic acid cascade, leading to a significant reduction in platelet aggregation and a favorable shift in the balance of vasoactive and platelet-inhibiting prostanoids. This technical guide provides a comprehensive overview of the cellular pathways affected by this compound treatment, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for the assays used to characterize its activity.

Core Mechanism of Action: Dual Blockade of the Thromboxane Pathway

This compound's primary therapeutic effect stems from its ability to simultaneously inhibit the synthesis of thromboxane A2 and block its site of action.[1][2]

-

Thromboxane A2 Synthase Inhibition: this compound directly inhibits the enzyme thromboxane A2 synthase. This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to TXA2 in platelets. By blocking this step, this compound significantly reduces the production of TXA2, a potent vasoconstrictor and platelet agonist.[3]

-

Thromboxane A2/Prostaglandin Endoperoxide (TP) Receptor Antagonism: In addition to inhibiting TXA2 synthesis, this compound also acts as a competitive antagonist at the TP receptors.[4] This prevents any remaining TXA2, as well as its precursor PGH2, from binding to the receptor and initiating the signaling cascade that leads to platelet activation and aggregation.[4]

This dual action is significant because it not only reduces the primary platelet agonist (TXA2) but also redirects the metabolic pathway of PGH2 towards the production of other prostanoids, such as prostacyclin (PGI2), which is a vasodilator and an inhibitor of platelet aggregation.[5]

Key Cellular Pathways Modulated by this compound

The dual blockade of the thromboxane pathway by this compound leads to the modulation of several key cellular signaling pathways, primarily in platelets and endothelial cells.

Arachidonic Acid Cascade and Prostanoid Synthesis

This compound's intervention in the arachidonic acid cascade results in a significant alteration of the prostanoid profile.

-

Inhibition of Thromboxane A2 Synthesis: As a primary mechanism, this compound blocks the conversion of PGH2 to TXA2.[3]

-

Shunting towards Prostacyclin and other Prostaglandins: The inhibition of thromboxane synthase leads to an accumulation of PGH2, which is then available for other enzymes to metabolize. This results in an increased synthesis of PGI2 by endothelial cells and other prostaglandins like PGE2 and PGD2.[6][7] PGI2, in particular, has opposing effects to TXA2, promoting vasodilation and inhibiting platelet aggregation.[5]

Platelet Activation and Aggregation Pathway

By antagonizing the TP receptor, this compound directly interferes with the signaling cascade that leads to platelet activation.

-

Blockade of TP Receptor Signaling: The binding of agonists like TXA2 and PGH2 to the TP receptor normally activates Gq and G12/13 proteins. This leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a rise in intracellular calcium levels. This compound blocks this initial step.[4]

-

Inhibition of Downstream Events: The prevention of TP receptor activation inhibits downstream events such as platelet shape change, degranulation (release of ADP and serotonin), and the conformational activation of the glycoprotein IIb/IIIa receptor, which is the final common pathway for platelet aggregation.

Modulation of Reactive Oxygen Species (ROS) Production

In the context of inflammatory bowel disease, this compound has been shown to reduce the production of reactive oxygen metabolites in cultured inflamed colorectal mucosal biopsies.[8] The exact mechanism is not fully elucidated but may be linked to the reduction of inflammatory mediators that contribute to oxidative stress.

Quantitative Data on this compound's Activity

The following tables summarize the key quantitative data from various in vitro and in vivo studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Assay | System | Value | Reference(s) |

| IC50 | TP Receptor Binding ([3H]SQ29548) | Human Platelets | 5.2 µM | [4] |

| ED50 | U46619-induced Platelet Aggregation | Human Platelets | 27 µM | [4] |

| ED50 | Collagen-induced Platelet Aggregation | Human Platelets | 4.7 µM | [4] |

| Concentration | Inhibition of TXB2 release | Cultured inflamed colorectal mucosal biopsies | 10 µM | [8] |

| Concentration | Inhibition of ROS production | Cultured inflamed colorectal mucosal biopsies | 10 µM | [8] |

Table 2: In Vivo Pharmacodynamic Effects of this compound in Humans

| Dosage | Biomarker | Effect | Reference(s) |

| 300 mg b.i.d. | Serum Thromboxane B2 (TXB2) | Marked decrease | [9] |

| 300 mg b.i.d. | Serum 6-keto-PGF1α | Increase | [9] |

| 300 mg b.i.d. | Urinary 2,3-dinor-TXB2 | Reduction (279 ± 28 to 21 ± 6 ng/g creatinine) | [10] |

| 300 mg b.i.d. | Urinary TXB2 | Reduction (39 ± 9 to 14 ± 4 ng/g creatinine) | [10] |

| 300 mg b.i.d. | Urinary 2,3-dinor-6-oxo-PGF1α | Increase (146 ± 11 to 184 ± 20 ng/g creatinine) | [10] |

| 300 mg b.i.d. | Urinary 6-oxo-PGF1α | Increase (58 ± 6 to 86 ± 9 ng/g creatinine) | [10] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the cellular effects of this compound.

Thromboxane A2/Prostaglandin Endoperoxide (TP) Receptor Binding Assay

This assay is used to determine the binding affinity of this compound to the TP receptor.

-

Principle: A competitive radioligand binding assay is performed using a radiolabeled TP receptor antagonist, such as [3H]SQ29548, and a preparation of human platelets or platelet membranes. The ability of increasing concentrations of this compound to displace the radioligand from the receptor is measured.

-

Protocol:

-

Preparation of Washed Platelets or Platelet Membranes:

-

Obtain human blood from healthy, drug-free volunteers and collect it into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).

-

Prepare platelet-rich plasma (PRP) by centrifugation at a low speed (e.g., 150 x g for 15 minutes).

-

To obtain washed platelets, pellet the platelets from the PRP by centrifugation at a higher speed (e.g., 800 x g for 10 minutes) and resuspend them in a suitable buffer (e.g., Tyrode's buffer).

-

For platelet membranes, the washed platelets are subjected to lysis and differential centrifugation to isolate the membrane fraction.

-

-

Binding Assay:

-

In a final volume of 250 µL, incubate the platelet preparation with a fixed concentration of [3H]SQ29548 (e.g., 1-5 nM) and varying concentrations of this compound or a vehicle control.[11]

-

Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes).

-

Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C).

-

Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled TP receptor antagonist) from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

-

-

Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit platelet aggregation induced by various agonists.

-

Principle: Light transmission aggregometry is used to measure the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. Antiplatelet agents like this compound will inhibit this aggregation.

-

Protocol:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Collect human blood as described for the binding assay.

-

Prepare PRP by low-speed centrifugation.

-

Prepare platelet-poor plasma (PPP) by high-speed centrifugation of the remaining blood. PPP is used to set the 100% aggregation baseline.

-

-

Aggregation Measurement:

-

Pre-warm the PRP to 37°C in an aggregometer cuvette with a stir bar.

-

Add this compound at various concentrations or a vehicle control and incubate for a short period (e.g., 2-5 minutes).

-

Add a platelet agonist to induce aggregation. Common agonists and their typical concentrations include:

-

Record the change in light transmission over time (typically 5-10 minutes).

-

-

Data Analysis:

-

The maximum aggregation is determined as the percentage change in light transmission relative to PPP.

-

Plot the percentage of inhibition of aggregation against the logarithm of the this compound concentration.

-

Calculate the ED50 value (the effective dose of this compound that inhibits 50% of the agonist-induced aggregation) from the dose-response curve.

-

-

Measurement of Thromboxane B2 and 6-keto-Prostaglandin F1α

This assay quantifies the effect of this compound on the production of TXA2 and PGI2 by measuring their stable metabolites, TXB2 and 6-keto-PGF1α, respectively.

-

Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used. In this assay, the TXB2 or 6-keto-PGF1α in the sample competes with a fixed amount of enzyme-labeled TXB2 or 6-keto-PGF1α for a limited number of binding sites on a specific antibody.

-

Protocol:

-

Sample Collection and Preparation:

-

For in vitro studies, collect the supernatant from cell cultures or platelet suspensions after treatment with this compound and appropriate stimuli.

-

For in vivo studies, collect serum or urine samples from subjects treated with this compound.

-

-

ELISA Procedure (General Steps):

-

Add standards and samples to the wells of a microplate pre-coated with a capture antibody.

-

Add the enzyme-conjugated TXB2 or 6-keto-PGF1α.

-

Add the primary antibody specific for TXB2 or 6-keto-PGF1α.

-

Incubate to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add a substrate that is converted by the enzyme to produce a colored product.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of TXB2 or 6-keto-PGF1α in the samples by interpolating their absorbance values from the standard curve.

-

-

Thromboxane A2 Synthase Activity Assay

This assay directly measures the inhibitory effect of this compound on the activity of the thromboxane A2 synthase enzyme.

-

Principle: A fluorescence polarization-based inhibitor screening assay can be used. This assay utilizes a fluorescently labeled probe that binds to the active site of the thromboxane A2 synthase. Inhibitors like this compound will displace this probe, leading to a decrease in fluorescence polarization.

-

Protocol:

-

Assay Setup:

-

In a microplate, combine recombinant human thromboxane A2 synthase, the fluorescent probe, and varying concentrations of this compound or a positive control inhibitor (e.g., ozagrel).

-

-

Incubation:

-

Incubate the mixture at room temperature to allow for binding and potential displacement of the probe.

-

-

Measurement:

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission).

-

-

Data Analysis:

-

A decrease in fluorescence polarization indicates inhibition of the enzyme.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

-

Measurement of Reactive Oxygen Species (ROS) in Mucosal Biopsies

This assay is used to assess the effect of this compound on ROS production in inflamed intestinal tissue.

-

Principle: A chemiluminescence assay using a luminol-based substrate is employed. The oxidation of luminol by ROS, particularly those generated by myeloperoxidase in neutrophils, results in the emission of light, which can be quantified.

-

Protocol:

-

Biopsy Collection and Culture:

-

Obtain colorectal mucosal biopsies from patients with inflammatory bowel disease.

-

Culture the biopsies in a suitable medium in the presence of varying concentrations of this compound or a vehicle control.

-

-

Chemiluminescence Measurement:

-

After the culture period, transfer the biopsies to a luminometer.

-

Add the luminol-containing reagent to the biopsies.

-

Measure the light emission over a set period.

-

-

Data Analysis:

-

The chemiluminescence is typically expressed as photons per milligram of tissue per minute.

-

Compare the chemiluminescence in this compound-treated biopsies to that of the control to determine the effect of this compound on ROS production.

-

-

Conclusion

This compound's dual mechanism of action, involving both the inhibition of thromboxane A2 synthase and the antagonism of the TP receptor, provides a powerful and multifaceted approach to modulating the cellular pathways involved in platelet aggregation and thrombosis. The redirection of prostaglandin synthesis towards the production of beneficial prostanoids like prostacyclin further enhances its therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other compounds targeting the thromboxane pathway. This in-depth understanding is crucial for researchers and drug development professionals working to advance the treatment of thrombotic and inflammatory diseases.

References

- 1. Randomized trial of this compound, a combined thromboxane A2 synthase inhibitor and thromboxane A2/prostaglandin endoperoxide receptor antagonist, versus aspirin as adjunct to thrombolysis in patients with acute myocardial infarction. The this compound Versus Aspirin Patency Trial (RAPT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of [5,6-3H]SQ 29,548 as a high affinity radioligand, binding to thromboxane A2/prostaglandin H2-receptors in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A New Luminescent Assay for Detection of Reactive Oxygen Species [promega.com]

- 7. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 8. Chemiluminescence assay of mucosal reactive oxygen metabolites in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemiluminescence assay of mucosal reactive oxygen species in gastric cancer, ulcer and antral mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thromboxane A2 receptor antagonism and synthase inhibition in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. researchgate.net [researchgate.net]

- 13. Augmentation of U46619 induced human platelet aggregation by aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

Methodological & Application

Application Notes and Protocols: Ridogrel In Vitro Platelet Aggregation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ridogrel is a potent antiplatelet agent characterized by a dual mechanism of action: it functions as both a thromboxane A2 synthase inhibitor and a prostaglandin endoperoxide/thromboxane A2 receptor antagonist.[1][2] This dual activity makes this compound a subject of significant interest in the research and development of antithrombotic therapies. By inhibiting thromboxane A2 synthase, this compound blocks the conversion of prostaglandin H2 to thromboxane A2 (TXA2), a potent vasoconstrictor and platelet agonist.[2] Simultaneously, by antagonizing the TXA2 receptor, it prevents the binding of any remaining TXA2 and other prostaglandin endoperoxides, further impeding platelet activation and aggregation.[1][2] In vitro studies have demonstrated that this compound effectively inhibits platelet aggregation induced by various agonists, including arachidonic acid, collagen, and the stable TXA2 analog, U46619.[1][3]

These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound on platelet aggregation using Light Transmission Aggregometry (LTA), the gold-standard method for platelet function testing.

Principle of the Assay

Light Transmission Aggregometry (LTA) measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. In a resting state, the PRP is turbid due to the uniform suspension of platelets, resulting in low light transmission. Upon the addition of an agonist, platelets activate and form aggregates, causing the PRP to become clearer and allowing more light to pass through to a photodetector. The change in light transmission is recorded over time, providing a quantitative measure of platelet aggregation.

Materials and Reagents

-

Whole blood from healthy human donors (collected in 3.2% sodium citrate)

-

This compound

-

Agonists:

-

Arachidonic Acid (AA)

-

Collagen

-

U46619 (a stable thromboxane A2 analog)

-

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO) for dissolving this compound

-

Light Transmission Aggregometer

-

Centrifuge

-

Pipettes and tips

-

Cuvettes with stir bars

Experimental Protocols

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

Blood Collection: Collect whole blood from healthy, consenting donors who have not taken any platelet-affecting medications for at least two weeks. Use a 19- or 21-gauge needle and collect blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

-

PRP Preparation:

-

Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.

-

Carefully aspirate the upper, straw-colored layer of PRP, avoiding the buffy coat, and transfer it to a separate polypropylene tube.

-

Keep the PRP at room temperature and allow it to rest for at least 30 minutes before use. Assays should be completed within 4 hours of blood collection.

-

-

PPP Preparation:

-

After removing the PRP, centrifuge the remaining blood at a higher speed, typically 1500-2000 x g for 15 minutes, to pellet the remaining cellular components.

-

Collect the supernatant, which is the platelet-poor plasma (PPP).

-

-

Platelet Count Adjustment:

-

Determine the platelet count in the PRP using a hematology analyzer.

-

If necessary, adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) by diluting with autologous PPP.

-

In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry

-

Instrument Setup:

-

Turn on the LTA instrument and allow it to warm up to 37°C.

-